N'-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide
Description
N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide is an organic compound with a complex structure. It is characterized by the presence of both an oxamide and an amino group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N'-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-7-6-9-16(11-14)21(2,3)13-23-19(26)20(27)24-17-10-5-4-8-15(17)12-18(22)25/h4-11H,12-13H2,1-3H3,(H2,22,25)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYMBMPWJNCHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)CNC(=O)C(=O)NC2=CC=CC=C2CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide typically involves multiple steps:
Formation of the Amino Group:
Oxamide Formation: The oxamide group is formed by reacting an oxalyl chloride with an amine under controlled conditions.
Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The oxamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide involves its interaction with specific molecular targets. The amino and oxamide groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-2-propenamide
- N-(2-amino-2-oxoethyl)acrylamide
- N-(2-amino-2-oxoethyl)-2-propenamide
Uniqueness
N’-[2-(2-amino-2-oxoethyl)phenyl]-N-[2-methyl-2-(3-methylphenyl)propyl]oxamide is unique due to its specific structure, which combines an oxamide and an amino group with a substituted aromatic ring. This combination provides it with distinct chemical properties and reactivity, making it valuable in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
